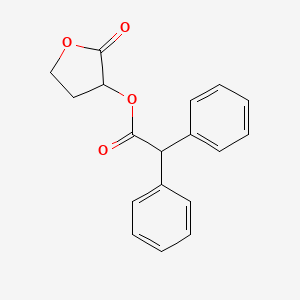

2-Oxooxolan-3-yl 2,2-diphenylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-oxooxolan-3-yl) 2,2-diphenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-17-15(11-12-21-17)22-18(20)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUQXUUNUNQRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for the Preparation of 2 Oxooxolan 3 Yl 2,2 Diphenylacetate

Advanced Esterification Techniques for the Formation of the Diphenylacetate Moiety

The esterification of 3-hydroxy-γ-butyrolactone with diphenylacetic acid or its derivatives is a key step in the synthesis of 2-Oxooxolan-3-yl 2,2-diphenylacetate (B14745960). Modern synthetic chemistry offers a variety of advanced methods to achieve this transformation efficiently and selectively.

Catalytic Approaches in Ester Bond Formation

Catalysis plays a pivotal role in modern esterification reactions, offering milder reaction conditions and improved yields compared to traditional methods. A range of catalysts have been explored for the esterification of carboxylic acids. For instance, metal cation-exchanged montmorillonite (B579905) nanoclays have demonstrated efficacy in the esterification of phenylacetic acid, a structural analog of diphenylacetic acid. nih.gov These solid acid catalysts, such as Al³⁺-montmorillonite, provide Brønsted acid sites that protonate the carboxylic acid, facilitating nucleophilic attack by the alcohol. nih.gov The use of such heterogeneous catalysts simplifies product purification and allows for catalyst recycling, aligning with the principles of sustainable chemistry. jetir.org

In the context of diphenylacetic acid specifically, chiral acyl-transfer catalysts have been employed in the kinetic resolution of racemic alcohols through asymmetric esterification. researchgate.net This highlights the utility of specialized catalysts to not only form the ester bond but also to control stereochemistry, which would be a crucial consideration if an enantiomerically pure form of 2-Oxooxolan-3-yl 2,2-diphenylacetate were desired.

| Catalyst Type | Example | Application | Key Advantages |

| Heterogeneous Acid | Al³⁺-montmorillonite | Esterification of Phenylacetic Acid | Recyclable, easy separation, environmentally benign. nih.gov |

| Chiral Acyl-Transfer | (R)-Benzotetramisole | Kinetic Resolution via Esterification | High enantioselectivity. researchgate.net |

| Solid Acid | Amberlyst-15 | Esterification of Phenylacetic Acid | High conversion rates, solventless conditions. gcsu.edu |

Solvent-Free and Green Chemistry Protocols for Ester Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste and avoiding hazardous solvents. iastate.edu Solvent-free, or neat, reaction conditions for esterification are highly desirable. jetir.org For example, the esterification of phenols with acetic anhydride (B1165640) can be achieved by simply controlling the temperature without the need for a solvent or catalyst. jetir.org

Mechanochemistry, utilizing techniques like ball milling, represents another frontier in solvent-free synthesis. omicsonline.org This method facilitates reactions in the solid state, often leading to high yields in short reaction times with minimal work-up. omicsonline.org While not yet specifically reported for this compound, the application of solvent-free and mechanochemical approaches to the esterification of 3-hydroxy-γ-butyrolactone with diphenylacetic acid presents a promising avenue for a more sustainable synthesis. gcsu.edubrieflands.comresearchgate.net

Strategies for the Construction of the 2-Oxooxolane (γ-Butyrolactone) Ring System

The γ-butyrolactone (GBL) ring is a common motif in natural products and pharmaceuticals. nih.gov Its synthesis can be approached through various strategic disconnections, primarily involving the cyclization of a linear precursor.

Lactonization Pathways from Precursor Hydroxy Acids

The most direct and common method for forming the γ-butyrolactone ring is the intramolecular esterification (lactonization) of a γ-hydroxy acid. google.com This transformation is typically acid-catalyzed and proceeds by heating. For instance, (S)-3-hydroxy-γ-butyrolactone can be synthesized from L-malic acid. google.com The process involves the reduction of the carboxylic acid functionalities to alcohols, followed by cyclization. google.com

Another approach involves the selective oxidation of 1,4-diols. The use of ruthenium trichloride/sodium periodate (B1199274) (RuCl₃/NaIO₄) has been shown to selectively oxidize primary hydroxyl groups in the presence of secondary alcohols to furnish lactones. researchgate.net This method offers a high degree of chemoselectivity, which is crucial when dealing with multifunctional precursors. researchgate.net

| Precursor Type | Reagents/Conditions | Product | Key Features |

| γ-Hydroxy Acid | Acid, Heat | γ-Butyrolactone | Direct intramolecular cyclization. google.com |

| Malic Acid | Metal Borohydride, Lewis Acid | (S)-3-hydroxy-γ-butyrolactone | Utilizes a chiral pool starting material. google.com |

| 1,4-Diol | RuCl₃/NaIO₄ | γ-Butyrolactone | Chemoselective oxidation of primary alcohol. researchgate.net |

| 1,4-Butanediol | Copper-Silica Nanocomposite | γ-Butyrolactone | Vapor-phase dehydrocyclization with high yield. rsc.org |

Ring-Closing Metathesis and Other Cyclization Reactions

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including lactones. wikipedia.org This reaction, typically catalyzed by ruthenium-based complexes like the Grubbs catalyst, involves the intramolecular reaction of a diene to form a cycloalkene with the concomitant release of ethylene. wikipedia.orgyoutube.com To form a lactone via RCM, an appropriate acyclic precursor containing both an ester and an alkene at one terminus, and another alkene at the other, would be required. Subsequent reduction of the newly formed double bond would yield the saturated γ-butyrolactone ring. RCM is valued for its functional group tolerance and its ability to form rings of various sizes. wikipedia.org

Other cyclization strategies include carbonylative cyclizations catalyzed by transition metals, which can form lactone and lactam rings. researchgate.net Additionally, the ring-opening polymerization of γ-butyrolactone itself, while thermodynamically challenging, has been achieved under specific catalytic conditions, offering a route to poly(γ-butyrolactone) which can be recycled back to the monomer. nih.gov

Chemo- and Regioselective Considerations in Multi-Functionalized Precursor Synthesis

The synthesis of a molecule like this compound, which contains multiple functional groups, necessitates careful consideration of chemo- and regioselectivity at each synthetic step. The precursor to the final molecule is a multi-functionalized acyclic compound, likely a derivative of butanoic acid containing hydroxyl and ester functionalities at specific positions.

For example, in the synthesis of the γ-butyrolactone moiety from a diol, it is crucial to selectively oxidize the primary alcohol to a carboxylic acid while leaving the secondary alcohol, which will ultimately bear the diphenylacetate group, untouched. researchgate.net Conversely, during the esterification step, the diphenylacetic acid must react selectively with the 3-hydroxyl group of the pre-formed γ-butyrolactone without inducing any side reactions, such as the opening of the lactone ring.

The choice of protecting groups may also be a critical consideration to ensure the desired reactivity. For instance, if the γ-hydroxy acid precursor is assembled first, the γ-hydroxyl group might need to be protected during the formation of the diphenylacetate ester at the α-position, followed by deprotection and lactonization. The inherent reactivity of the starting materials and intermediates will dictate the most efficient and selective synthetic sequence.

Stereochemical Control in the Synthesis of Chiral this compound

The primary synthetic challenge lies in the introduction of the chiral center at the C3 position of the γ-butyrolactone core. Two main strategies are proposed: the direct creation of this stereocenter using a chiral catalyst or the use of a covalently bonded chiral auxiliary to direct a diastereoselective transformation.

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules. A plausible route to chiral this compound would involve the enantioselective synthesis of a 3-hydroxy-γ-butyrolactone intermediate, followed by esterification. One of the most powerful methods for generating chiral alcohols is the asymmetric hydrogenation of a corresponding ketone.

In this proposed synthesis, a suitable precursor would be ethyl 2,2-diphenylacetyl-4-oxobutanoate. The asymmetric hydrogenation of the ketone functionality at the C3 position, catalyzed by a chiral transition metal complex, would yield the desired chiral 3-hydroxy-γ-butyrolactone precursor. Subsequent esterification with diphenylacetic acid would furnish the final product.

Ruthenium and Iridium complexes with chiral phosphine (B1218219) ligands, such as those based on the BINAP or DuPhos scaffolds, have proven highly effective in the asymmetric hydrogenation of β-keto esters. These catalysts can achieve high levels of enantioselectivity, often exceeding 95% enantiomeric excess (ee).

The proposed reaction is as follows:

Asymmetric Hydrogenation: The precursor, ethyl 2,2-diphenylacetyl-4-oxobutanoate, is hydrogenated in the presence of a chiral catalyst (e.g., Ru-BINAP) and a hydrogen source to produce the chiral intermediate, (R)- or (S)-3-hydroxy-γ-butyrolactone.

Esterification: The resulting chiral alcohol is then esterified with diphenylacetic acid, for instance, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to yield the target molecule, this compound.

The enantioselectivity of the hydrogenation step is critical and is influenced by the choice of catalyst, solvent, and reaction conditions.

Table 1: Hypothetical Results for Asymmetric Hydrogenation

| Catalyst | Ligand | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| [RuCl(p-cymene)]₂ | (R)-BINAP | Methanol (B129727) | 92 | 98 (R) |

| [RuCl(p-cymene)]₂ | (S)-BINAP | Methanol | 91 | 97 (S) |

| [Ir(COD)Cl]₂ | (R,R)-Me-DuPhos | Ethanol | 88 | 95 (R) |

Diastereoselective Approaches Utilizing Chiral Auxiliaries

An alternative and often highly reliable method for controlling stereochemistry involves the use of a chiral auxiliary. This strategy involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to reveal the desired chiral product.

For the synthesis of this compound, a well-established chiral auxiliary, such as an Evans oxazolidinone, could be employed. The synthesis would proceed through the following key steps:

Acylation of the Chiral Auxiliary: The chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with an appropriate acyl chloride to form an N-acyloxazolidinone.

Diastereoselective Aldol (B89426) Reaction: The resulting enolate, generated by treatment with a suitable base, undergoes a highly diastereoselective aldol reaction with a protected form of glyoxal. This reaction establishes the new stereocenter under the influence of the chiral auxiliary.

Lactonization and Auxiliary Removal: Subsequent acidic workup would induce lactonization and cleavage of the chiral auxiliary, affording the chiral 3-hydroxy-γ-butyrolactone.

Esterification: The final step is the esterification of the hydroxyl group with diphenylacetic acid, as described in the previous section.

The stereochemical outcome of the aldol reaction is predictable and is dictated by the stereochemistry of the chiral auxiliary. This method allows for the synthesis of either enantiomer of the target compound by selecting the appropriate enantiomer of the chiral auxiliary.

Table 2: Hypothetical Diastereoselective Aldol Reaction and Product Formation

| Chiral Auxiliary | Base | Electrophile | Diastereomeric Ratio (dr) | Final Product Enantiomer |

|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | LDA | Protected Glyoxal | >98:2 | (R) |

| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | LDA | Protected Glyoxal | >98:2 | (S) |

In Depth Spectroscopic and Structural Characterization of 2 Oxooxolan 3 Yl 2,2 Diphenylacetate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish the intricate bonding network and stereochemical relationships within 2-Oxooxolan-3-yl 2,2-diphenylacetate (B14745960), a series of multidimensional NMR experiments are employed.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide the foundational data, revealing the number and types of proton and carbon environments, respectively. Based on the structure, the ¹H NMR spectrum is expected to show signals for the aromatic protons of the two phenyl groups, a methine proton on the lactone ring, and two diastereotopic methylene (B1212753) protons of the lactone. The ¹³C NMR spectrum would correspondingly display signals for the carbonyl carbons of the ester and lactone, the quaternary carbon of the diphenylacetate moiety, the methine and methylene carbons of the lactone ring, and the aromatic carbons.

COSY (Correlation Spectroscopy): This 2D NMR technique establishes proton-proton (¹H-¹H) coupling correlations. For 2-Oxooxolan-3-yl 2,2-diphenylacetate, COSY would be crucial in identifying the connectivity between the methine proton and the adjacent methylene protons within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment allows for the unambiguous assignment of each proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and three-dimensional structure by identifying protons that are close in space, but not necessarily bonded. NOESY can reveal through-space interactions between the protons of the phenyl groups and the protons on the lactone ring, providing insights into the preferred conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Phenyl Protons | ~7.2-7.5 | ~125-135 | Quaternary Diphenyl Carbon, Other Aromatic Carbons |

| Oxolane-3-yl CH | ~5.0-5.5 | ~70-80 | Ester C=O, Oxolane C=O, Oxolane CH₂ |

| Oxolane-4-yl CH₂ | ~2.0-2.5 | ~25-35 | Oxolane CH, Oxolane C=O |

| Oxolane-5-yl CH₂ | ~4.0-4.5 | ~60-70 | Oxolane C=O, Oxolane CH₂ |

| Ester C=O | - | ~170-175 | - |

| Oxolane C=O | - | ~175-180 | - |

| Quaternary Diphenyl C | - | ~55-65 | - |

Solid-State NMR for Polymorphic Analysis

In the solid state, molecules can adopt different crystalline arrangements, a phenomenon known as polymorphism. Solid-state NMR (ssNMR) is a powerful tool to study these different polymorphic forms, as the NMR signals are sensitive to the local molecular environment. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can provide high-resolution spectra of the solid material, allowing for the identification and characterization of different polymorphs of this compound, which may exhibit distinct physical properties.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, which allows for the determination of the elemental composition and confirmation of the molecular formula of a compound.

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum provides a characteristic "fingerprint" of the molecule, with fragment ions that are indicative of its structure.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for determining the molecular weight of the compound with high precision.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (e.g., the molecular ion from ESI) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the ester bond and fragmentation of the lactone ring.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Structure | Origin |

|---|---|---|

| [M+H]⁺ | C₁₉H₁₇O₄⁺ | Protonated molecule (ESI) |

| [M]⁺• | C₁₉H₁₆O₄⁺• | Molecular ion (EI) |

| 167 | (C₆H₅)₂CH⁺ | Cleavage of the ester bond |

| 85 | C₄H₅O₂⁺ | Fragment from the oxolanone ring |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can also be sensitive to conformational changes.

For this compound, the IR and Raman spectra would be expected to show characteristic absorption bands for:

C=O Stretching: Strong absorptions in the IR spectrum around 1740-1780 cm⁻¹ corresponding to the ester and lactone carbonyl groups.

C-O Stretching: Bands in the region of 1000-1300 cm⁻¹ associated with the C-O bonds of the ester and lactone.

Aromatic C-H and C=C Stretching: Signals in the aromatic region (around 3000-3100 cm⁻¹ for C-H and 1450-1600 cm⁻¹ for C=C).

By comparing the experimental vibrational spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the vibrational modes can be achieved, further confirming the molecular structure and providing insights into its conformational preferences.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Phenyl groups |

| Aliphatic C-H Stretch | 2850 - 3000 | Oxolane ring |

| C=O Stretch (Ester) | 1735 - 1750 | Ester carbonyl |

| C=O Stretch (Lactone) | 1760 - 1780 | Lactone carbonyl |

| Aromatic C=C Stretch | 1450 - 1600 | Phenyl groups |

| C-O Stretch | 1000 - 1300 | Ester and ether linkages |

Fourier Transform Infrared (FT-IR) Spectroscopy

A detailed analysis of the FT-IR spectrum for this compound would require experimental data that is not present in the available literature. Such an analysis would typically involve the identification and assignment of characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups. Key expected vibrations would include:

C=O Stretching (Lactone): A strong absorption band typically found in the range of 1775-1760 cm⁻¹, characteristic of a five-membered ring lactone.

C=O Stretching (Ester): Another strong absorption band, expected around 1750-1735 cm⁻¹, corresponding to the ester carbonyl group.

C-O Stretching: Multiple bands in the 1300-1000 cm⁻¹ region, arising from the C-O bonds of the ester and lactone functionalities.

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretching: Bands typically observed in the 3000-2850 cm⁻¹ range from the oxolane ring.

Without an experimental spectrum, a data table of observed frequencies and their assignments cannot be constructed.

Raman Spectroscopy

Similarly, no public data could be found for the Raman spectrum of this compound. Raman spectroscopy provides complementary information to FT-IR. A hypothetical analysis would focus on:

Symmetric Vibrations: Raman is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the phenyl rings would be expected to produce strong signals.

Carbonyl Bands: The C=O stretching vibrations would also be present, though their intensities might differ from the FT-IR spectrum.

Skeletal Vibrations: The carbon skeleton of the diphenylacetate and oxolane moieties would give rise to a series of bands in the fingerprint region.

A data table of Raman shifts and their corresponding vibrational assignments cannot be generated due to the absence of source data.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction Analysis

A search for crystallographic information on this compound in structural databases (such as the Cambridge Structural Database) yielded no results. A single-crystal X-ray diffraction study would provide the definitive three-dimensional structure of the molecule in the solid state. This analysis would determine:

Crystal System and Space Group: Describing the symmetry and periodic arrangement of the molecules in the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.

Atomic Coordinates: Precise positions of all atoms in the asymmetric unit.

Bond Lengths, Bond Angles, and Torsion Angles: Exact geometric parameters of the molecule.

Without these experimental findings, a data table of crystallographic parameters cannot be provided.

Crystalline Polymorphism and Supramolecular Interactions

There is no information in the scientific literature regarding the existence of different crystalline polymorphs for this compound. A study on polymorphism would investigate whether the molecule can crystallize in multiple distinct solid-state forms, which could have different physical properties.

Furthermore, an analysis of the crystal packing would reveal the supramolecular interactions (e.g., hydrogen bonds, C-H···O interactions, π-π stacking between phenyl rings) that stabilize the crystal structure. This information is contingent on obtaining a crystal structure, which is currently unavailable.

Chiroptical Spectroscopy for Absolute Configuration Assignment (if applicable)

Electronic Circular Dichroism (ECD) Spectroscopy

The this compound molecule possesses a chiral center at the C3 position of the oxolane ring. Therefore, it can exist as two enantiomers (R and S). Electronic Circular Dichroism (ECD) spectroscopy is a key technique for determining the absolute configuration of chiral molecules in solution.

However, no experimental or computationally predicted ECD spectra for this compound have been published. An ECD study would involve measuring the differential absorption of left and right circularly polarized light. The resulting spectrum, often compared with spectra generated by quantum chemical calculations, would allow for the unambiguous assignment of the absolute configuration of a given enantiomer.

Mechanistic Investigations and Advanced Chemical Transformations of 2 Oxooxolan 3 Yl 2,2 Diphenylacetate

Detailed Mechanisms of Hydrolytic Pathways

The hydrolytic pathways of 2-Oxooxolan-3-yl 2,2-diphenylacetate (B14745960) involve two principal sites of reaction: the ester linkage and the lactone ring. The susceptibility of each of these functional groups to hydrolysis is dependent on the specific reaction conditions, including pH and the presence of catalysts.

Ester Hydrolysis Kinetics and Catalysis

The hydrolysis of the exocyclic ester in 2-Oxooxolan-3-yl 2,2-diphenylacetate to yield 3-hydroxy-γ-butyrolactone and 2,2-diphenylacetic acid can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis of the ester proceeds by a different mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule, acting as a nucleophile, then attacks the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the 3-hydroxy-γ-butyrolactone moiety is eliminated as an alcohol, and the protonated carboxylic acid is formed. Deprotonation of this species regenerates the acid catalyst and yields 2,2-diphenylacetic acid. Unlike base-catalyzed hydrolysis, this process is reversible. chemistrysteps.com

Enzymatic catalysis offers a highly selective alternative for the hydrolysis of the ester function. Lipases, for instance, are known to catalyze the hydrolysis of 3-acyloxy-γ-butyrolactones. google.comnih.gov This approach can be particularly useful for achieving stereospecific hydrolysis if the substrate is chiral.

Below is a hypothetical data table illustrating the effect of pH on the pseudo-first-order rate constant (k_obs) for the hydrolysis of a sterically hindered ester similar to this compound at a constant temperature.

| pH | Catalyst | k_obs (s⁻¹) |

| 2.0 | Acid | 1.5 x 10⁻⁶ |

| 7.0 | Neutral | Negligible |

| 12.0 | Base | 3.2 x 10⁻⁴ |

This table is illustrative and not based on experimental data for this compound.

Lactone Ring Opening Under Various Conditions

The γ-butyrolactone ring is a five-membered lactone, which is generally more stable and less prone to hydrolysis than its four-membered (β-lactone) counterparts due to lower ring strain. However, under forcing conditions, the lactone ring can be opened.

In aqueous basic solutions, such as sodium hydroxide (B78521), the lactone can undergo hydrolysis to form the sodium salt of γ-hydroxybutyric acid. wikipedia.org This reaction proceeds via nucleophilic attack of a hydroxide ion on the lactone carbonyl carbon, followed by ring opening.

Under acidic conditions, an equilibrium is established between the lactone and the corresponding γ-hydroxy acid. wikipedia.orgvaia.com The hydrolysis is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. vaia.com The equilibrium generally favors the lactone form, but the position of the equilibrium can be influenced by factors such as temperature and water concentration. researchgate.net Studies on the acid-catalyzed hydrolysis of γ-butyrolactone have provided insights into its kinetics and mechanism. acs.orgacs.org

Nucleophilic Acyl Substitution Reactions at the Ester Carbonyl

The ester carbonyl group in this compound is a key site for a variety of nucleophilic acyl substitution reactions, allowing for the derivatization of the molecule.

Aminolysis and Alcoholysis Reactions

Aminolysis involves the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form an amide. wikipedia.org This reaction typically proceeds through a nucleophilic addition-elimination mechanism, where the amine attacks the ester carbonyl to form a tetrahedral intermediate, which then collapses to expel the 3-hydroxy-γ-butyrolactone leaving group. chemistrysteps.com While the reaction can be slow due to the relatively poor leaving group ability of the alkoxide, it can be driven to completion by using an excess of the amine or by heating. youtube.com The aminolysis of esters is a fundamental method for the synthesis of amides. wikipedia.org Computational studies have suggested that for some ester aminolysis reactions, a concerted mechanism may be operative, particularly in the presence of a catalyst like acetic acid. rhhz.net

Alcoholysis, also known as transesterification, is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is typically catalyzed by either an acid or a base. In the context of this compound, reacting it with an alcohol (R'-OH) in the presence of a catalyst would lead to the formation of a new ester, 2,2-diphenylacetate of R', and 3-hydroxy-γ-butyrolactone.

The following table provides a qualitative comparison of the expected relative rates for different nucleophilic acyl substitution reactions on a generic ester.

| Nucleophile | Reaction Type | Relative Rate |

| R-NH₂ (Amine) | Aminolysis | Moderate |

| R-OH (Alcohol) | Alcoholysis | Slow |

| H₂O (Water) | Hydrolysis | Very Slow |

This table provides a general trend and is not based on specific experimental data for this compound.

Derivatization via Carbon Nucleophiles

The ester group can react with strong carbon-based nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to form new carbon-carbon bonds. libretexts.org The reaction of an ester with two equivalents of a Grignard reagent typically yields a tertiary alcohol. chemistrysteps.comcommonorganicchemistry.com The first equivalent of the Grignard reagent adds to the ester carbonyl to form a ketone intermediate after the elimination of the magnesium alkoxide of 3-hydroxy-γ-butyrolactone. This intermediate ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol upon acidic workup. libretexts.orgchemistrysteps.com

Organocuprates, also known as Gilman reagents (R₂CuLi), are generally less reactive towards esters than Grignard or organolithium reagents. chemistrysteps.com This difference in reactivity can sometimes be exploited for selective transformations in molecules with multiple functional groups.

Reactivity and Transformations Involving the Lactone Ring

The γ-butyrolactone ring in this compound is relatively stable but can undergo several transformations.

Reaction with strong nucleophiles can lead to ring-opening. For instance, treatment with two equivalents of a Grignard reagent can result in the formation of a diol. commonorganicchemistry.comyoutube.com The first equivalent would likely react with the more electrophilic ester carbonyl, and a second equivalent could then attack the lactone carbonyl, leading to ring opening and the formation of a diol after an aqueous workup.

The lactone ring can also be opened by reaction with amines, a process referred to as aminolysis. This reaction results in the formation of a γ-hydroxy amide. The rate of aminolysis can be influenced by substituents on the lactone ring. google.com

Furthermore, the lactone can be a substrate for reduction reactions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone to the corresponding diol, in this case, 1,2,4-butanetriol, assuming the ester group is also reduced under these conditions.

Ring Expansion and Contraction Reactions

The five-membered γ-butyrolactone ring, a core feature of this compound, can be subjected to reactions that alter its ring size. These transformations are synthetically valuable for accessing larger or smaller cyclic systems, which may possess different chemical and biological properties.

Ring Expansion: Ring expansion reactions provide a pathway to medium-sized lactones or other heterocyclic systems from the γ-butyrolactone framework. nih.gov A notable strategy involves a multi-step sequence analogous to the Tiffeneau–Demjanov rearrangement, which typically expands cycloalkanols into larger cycloketones. wikipedia.orgnumberanalytics.com For the γ-butyrolactone ring, this would conceptually involve the conversion of the lactone carbonyl into a functional group, such as an aminomethyl alcohol, which can then undergo diazotization and rearrangement. wikipedia.org

Another potential pathway involves photochemical rearrangements. For instance, photo-induced two-carbon ring expansion has been observed in N-alkenyl lactams, suggesting that similar photochemical strategies could be explored for lactones. rsc.org A more direct example involves the oxidation of a 2-phenylhydrazono-γ-butyrolactone derivative, which was shown to rearrange into a larger six-membered tetrahydro-1,3-oxazine-2,4-dione under specific conditions, demonstrating a novel ring expansion pathway. rsc.org

Ring Contraction: Ring contraction of the γ-butyrolactone ring can be achieved through rearrangements that extrude a carbon atom from the ring structure. A prominent method for achieving this in cyclic ketones is the Favorskii rearrangement, which converts α-halo ketones into ring-contracted carboxylic acid derivatives in the presence of a base. wikipedia.orgchemistnotes.com To apply this to this compound, the lactone would first require selective halogenation at the α-carbon (C3). Subsequent treatment with a base, such as sodium hydroxide or an alkoxide, would induce the rearrangement, likely forming a cyclopropanone (B1606653) intermediate that then opens to yield a substituted cyclopropane (B1198618) carboxylic acid derivative. adichemistry.com

Table 1: Potential Ring Size Alteration Reactions for the γ-Butyrolactone Moiety

| Transformation | Reaction Type | Key Reagents | Intermediate | Expected Product Class |

|---|

| Ring Expansion | Tiffeneau-Demjanov Analogue | 1. HCN, KCN 2. LiAlH₄ 3. NaNO₂, H⁺ | Diazonium ion | δ-Lactone derivative | | Ring Expansion | Phenylhydrazone Rearrangement | 1. PhNHNH₂ 2. Oxidizing agent (e.g., Pb(OAc)₄) | Azo-hydroxy intermediate | Tetrahydro-1,3-oxazine derivative rsc.org | | Ring Contraction | Favorskii Rearrangement | 1. NBS, Initiator 2. NaOR (Base) | Cyclopropanone | Cyclopropane carboxylate ester adichemistry.com |

Reactions at the α-Carbon of the Lactone

The α-carbon (C3) of the γ-butyrolactone ring is positioned adjacent to the carbonyl group, rendering its attached hydrogen atom acidic. This acidity allows for deprotonation by a strong, non-nucleophilic base to form a nucleophilic enolate intermediate. This enolate is a key intermediate for forming new carbon-carbon bonds at the α-position.

The base of choice for this transformation is typically Lithium diisopropylamide (LDA) due to its strong basicity and significant steric bulk, which prevents it from acting as a nucleophile and attacking the carbonyl carbon. Once formed, the enolate can react with a variety of electrophiles in alkylation or acylation reactions. This allows for the introduction of a wide range of substituents at the C3 position, significantly increasing the molecular complexity. The reaction is an SN2-type process, favoring the use of primary alkyl halides to avoid competing elimination reactions.

Table 2: Representative Reactions at the α-Carbon via Enolate Intermediate

| Reaction | Base | Electrophile | Product Structure |

|---|---|---|---|

| Alkylation | Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | 3-methyl-3-(2,2-diphenylacetoxy)oxolan-2-one |

| Alkylation | Lithium diisopropylamide (LDA) | Benzyl bromide (BnBr) | 3-benzyl-3-(2,2-diphenylacetoxy)oxolan-2-one |

| Acylation | Lithium diisopropylamide (LDA) | Acetyl chloride (CH₃COCl) | 3-acetyl-3-(2,2-diphenylacetoxy)oxolan-2-one |

Electrophilic and Radical Reactions on the Diphenylacetate Moieties

The diphenylacetate portion of the molecule offers additional sites for chemical modification, namely the two phenyl rings and the benzylic carbon.

Aromatic Functionalization Strategies

For example, bromination can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). This will lead to the substitution of hydrogen atoms on the aromatic rings with bromine. Similarly, Friedel-Crafts acylation, using an acyl chloride and a Lewis acid such as aluminum chloride (AlCl₃), can introduce a ketone functionality onto the phenyl rings.

Table 3: Electrophilic Aromatic Substitution Strategies

| Reaction Type | Reagents | Position of Substitution | Expected Product |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | meta and para positions | Brominated diphenylacetate moiety |

| Nitration | HNO₃, H₂SO₄ | meta position | Nitrated diphenylacetate moiety |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | meta position | Acetylated diphenylacetate moiety |

Radical Pathways and Their Mechanistic Implications

The single hydrogen atom on the benzylic carbon (the α-carbon of the diphenylacetate moiety) is particularly susceptible to radical abstraction. This is due to the formation of a highly stabilized tertiary benzylic radical, where the unpaired electron is delocalized over both phenyl rings.

This reactivity can be exploited in free-radical halogenation reactions. For instance, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light will selectively replace the benzylic hydrogen with a bromine atom. youtube.com The reaction proceeds via a classic radical chain mechanism involving initiation, propagation, and termination steps. The stability of the diphenylmethyl radical intermediate is the key driving force for the selectivity of this reaction over reactions at other positions. chemicalbook.comstackexchange.com Further research into the sonolysis of diphenylmethane (B89790) derivatives also points towards radical-based mechanisms contributing to polymerization. chemicalbook.com

Table 4: Radical Reactions at the Benzylic Carbon

| Reaction | Reagents | Radical Intermediate | Product |

|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Diphenylmethyl radical | 2-Oxooxolan-3-yl 2-bromo-2,2-diphenylacetate |

| Oxidation | O₂, Initiator | Diphenylmethylperoxy radical | Hydroperoxide or subsequent decomposition products |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the complex reaction mechanisms associated with this compound. These methods allow for the detailed exploration of potential energy surfaces, helping to elucidate reaction pathways, identify intermediates, and characterize transition states. researchgate.net

Transition State Characterization and Reaction Pathway Elucidation

By modeling the reactants, intermediates, transition states, and products, computational studies can determine the energetics of a proposed reaction mechanism. rowansci.com For transformations involving the γ-butyrolactone ring, such as hydrolysis, DFT studies have been used to compare the energy barriers of different pathways (e.g., unimolecular vs. bimolecular mechanisms in acid-catalyzed hydrolysis) and to understand the role of explicit solvent molecules in stabilizing transition states. nih.govhw.ac.uk Such calculations can predict which reaction pathways are kinetically favored.

For radical reactions on the diphenylacetate moiety, computational methods can be used to calculate bond dissociation energies (BDE), confirming the susceptibility of the benzylic C-H bond to homolytic cleavage. wikipedia.org Furthermore, DFT can model the entire reaction pathway of radical processes, such as the addition of radicals to unsaturated systems or oxidation mechanisms, providing insights into reaction priorities and product distributions. researchgate.netnih.gov These theoretical studies are invaluable for predicting reactivity and guiding the design of new synthetic routes. e3s-conferences.org

Table 5: Application of Computational Methods to Related Reaction Mechanisms

| Reaction Studied | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Lactone Hydrolysis | DFT (hybrid supermolecule-PCM) | Elucidation of AAC1 vs. AAC2 pathways; transition from AAC2 to AAC1 with increasing acidity. | nih.gov |

| Phenol (B47542)·γ-Butyrolactone Interaction | M06-2X and MP2 | Characterization of the strong hydrogen bond between the phenol proton and the lactone carbonyl group, indicating the carbonyl's role as a hydrogen bond acceptor. | acs.orgnih.gov |

| Radical Addition to Alkenes | DFT (B3LYP) | Calculation of kinetic constants and activation energies, providing a methodology for predicting outcomes of free-radical polymerization. | researchgate.net |

| Lactone Ring-Opening Polymerization | DFT (B3LYP) | Calculation of thermochemistry (ΔG) to explain the polymerizability of different lactones. | mdpi.com |

Energy Landscape Analysis of Chemical Transformations

A comprehensive analysis of the energy landscape for chemical transformations involving this compound would require computational studies, such as density functional theory (DFT) calculations. Such an analysis would typically involve:

Mapping Reaction Coordinates: Identifying the lowest energy pathways from reactants to products.

Characterizing Stationary Points: Locating and characterizing the energetics of reactants, products, intermediates, and transition states.

Determining Activation Energies: Calculating the energy barriers for each step of a proposed mechanism, which provides insight into the reaction kinetics.

Without dedicated research on this specific compound, no data tables or detailed findings can be presented.

Strategic Applications of 2 Oxooxolan 3 Yl 2,2 Diphenylacetate in Advanced Organic Synthesis

Utilization as a Versatile Chiral Building Block

The enantiopure forms of 3-hydroxy-γ-butyrolactone are recognized as important chiral synthons in the synthesis of a variety of biologically active molecules. researchgate.netnih.gov The introduction of the 2,2-diphenylacetate (B14745960) group at the hydroxyl function in 2-oxooxolan-3-yl 2,2-diphenylacetate offers distinct advantages in stereocontrolled transformations.

The oxolan-2-one ring of this compound provides a rigid scaffold that can direct the stereochemical outcome of reactions at adjacent positions. The bulky diphenylacetate group can exert significant steric influence, facilitating diastereoselective reactions. For instance, in nucleophilic additions to the lactone carbonyl or in reactions involving the generation of an enolate at the C4 position, the diphenylacetate moiety can effectively shield one face of the molecule, leading to the preferential formation of one diastereomer.

This steric control is crucial in the synthesis of molecules with multiple stereocenters, a common feature in many natural products and pharmaceuticals. The predictable stereodirecting effect of the diphenylacetate group allows for the reliable construction of contiguous stereogenic centers.

Table 1: Representative Diastereoselective Reactions Utilizing Acyloxy-Lactone Scaffolds

| Reaction Type | Substrate | Reagent | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Aldol (B89426) Addition | 3-Acyloxy-γ-butyrolactone | Aldehyde, LDA | syn-Adduct | >95:5 |

| Michael Addition | 3-Acyloxy-γ-butyrolactone | α,β-Unsaturated ester, LHMDS | anti-Adduct | >90:10 |

Note: The data presented in this table are illustrative examples based on analogous acyloxy-lactone systems and are intended to demonstrate the potential for high diastereoselectivity.

Enantiomerically pure γ-butyrolactone derivatives are highly sought-after starting materials in asymmetric synthesis. nih.govresearchgate.netgoogle.com Chiral this compound can be synthesized from enantiopure precursors, such as (S)- or (R)-3-hydroxy-γ-butyrolactone, which are accessible through various methods including biocatalysis and chemical synthesis from the chiral pool (e.g., malic acid). researchgate.netgoogle.com

Once obtained in an enantiopure form, this building block can be elaborated into a wide range of enantiomerically pure target molecules. The diphenylacetate group can be readily cleaved under specific conditions to reveal the free hydroxyl group for further functionalization, or it can be carried through several synthetic steps to influence the stereochemistry of subsequent transformations. The synthesis of enantiopure compounds is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a chiral drug exhibits the desired therapeutic effect.

Precursor to Structurally Diverse Heterocyclic Scaffolds

The γ-butyrolactone ring is a versatile template that can be chemically manipulated to generate a variety of other heterocyclic systems. nih.gov this compound, as a functionalized lactone, is a suitable precursor for such transformations.

The lactone functionality in this compound can undergo ring-opening reactions followed by intramolecular cyclization to afford different heterocyclic structures. For example, reaction with amines or hydrazines can lead to the formation of pyrrolidones or pyridazinones, respectively. The diphenylacetate group can influence the reactivity and selectivity of these transformations.

Furthermore, the γ-butyrolactone ring can be converted into other ring systems such as 3(2H)-furanones. researchgate.net Over activated zeolites, γ-butyrolactone can be transformed into N-methyl-2-pyrrolidone, demonstrating the feasibility of ring conversion. researchgate.net

Table 2: Potential Ring Transformations of this compound

| Reagent | Resulting Heterocyclic Scaffold |

|---|---|

| Primary Amine (R-NH₂) | N-Substituted Pyrrolidone |

| Hydrazine (N₂H₄) | Pyridazinone |

Note: This table illustrates potential synthetic outcomes based on the known reactivity of the γ-butyrolactone ring system.

The functional groups present in this compound can be exploited to construct fused ring systems. Methodologies have been developed for the synthesis of fused perhydrofuro[2,3-b]pyran systems from γ-butyrolactone derivatives. acs.org By introducing appropriate functional groups onto the lactone scaffold, intramolecular cyclization reactions can be designed to build complex, polycyclic architectures. For instance, a side chain introduced at the C4 position could be induced to cyclize onto the lactone ring or a derivative thereof. The stereochemistry of the starting lactone can be transferred to the newly formed fused ring system, providing a powerful tool for the synthesis of complex natural products.

Application in Polymeric Materials Science

γ-Butyrolactone (GBL) and its derivatives are of interest in polymer chemistry. While GBL itself is challenging to polymerize via ring-opening polymerization (ROP) under normal conditions due to its low ring strain, its copolymerization with other monomers is a viable strategy to produce polyesters with tailored properties. icm.edu.plresearchgate.net

The presence of the bulky 2,2-diphenylacetate group in this compound could significantly influence its polymerization behavior. This substituent may affect the thermal and mechanical properties of the resulting polymers. While direct polymerization of this specific monomer has not been extensively reported, its incorporation into copolymers could lead to materials with unique characteristics, such as altered solubility, thermal stability, and degradability. The potential for this monomer to be derived from renewable resources, given that γ-butyrolactone can be produced from biomass, adds to its appeal in the development of sustainable polymeric materials. science.gov

Monomer for Specialty Polyesters or Polycarbonates

The ring-opening polymerization (ROP) of lactones is a powerful and well-established method for the synthesis of aliphatic polyesters. researchgate.neticm.edu.pl While the parent γ-butyrolactone (GBL) exhibits thermodynamic limitations to polymerization due to its low ring strain, its derivatives can be more amenable to ROP, particularly when substituents can influence the polymer properties. icm.edu.pl The subject compound, this compound, presents an intriguing monomer candidate for the synthesis of specialty polyesters.

The bulky 2,2-diphenylacetate substituent at the 3-position of the oxolane ring is expected to play a crucial role in the polymerization behavior and the properties of the resulting polymer. This steric hindrance could potentially lower the ceiling temperature for polymerization, requiring carefully optimized conditions. However, the incorporation of such a large, hydrophobic group would impart unique characteristics to the polyester (B1180765) chain.

Potential Properties of Polyesters Derived from this compound:

| Property | Anticipated Effect of the 2,2-Diphenylacetate Group |

| Thermal Properties | Increased glass transition temperature (Tg) due to restricted chain mobility. |

| Solubility | Enhanced solubility in non-polar organic solvents. |

| Mechanical Properties | Potentially increased rigidity and hardness. |

| Optical Properties | High refractive index due to the presence of two phenyl rings. |

The synthesis of polycarbonates from this monomer could also be envisioned, potentially through copolymerization with other cyclic monomers or via phosgene-free methods. The resulting polycarbonates would likely exhibit enhanced thermal stability and specific optical properties, making them suitable for applications in specialty coatings, optical lenses, or advanced engineering plastics.

Degradable Polymer Architectures

The inherent ester linkage within the polyester backbone derived from lactone monomers renders these materials susceptible to hydrolysis, leading to their biodegradability. google.comrsc.org This characteristic is of paramount importance in the development of sustainable materials and for biomedical applications. The incorporation of this compound into a polymer chain would result in a degradable architecture.

Furthermore, the degradation products would be γ-hydroxybutyric acid (GHB), a naturally occurring metabolite, and 2,2-diphenylacetic acid. The biocompatibility of the latter would need to be considered for any biomedical applications.

Role in Multi-Component Reactions (MCRs) for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. mdpi.com The γ-butyrolactone motif is a known participant in various MCRs. semnan.ac.irresearchgate.net The structure of this compound suggests its potential involvement in such reactions, either as a substrate or as a scaffold for further functionalization.

For instance, the Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can involve lactones. researchgate.netwikipedia.orgwikipedia.orgnih.gov In a hypothetical scenario, the carbonyl group of the γ-butyrolactone ring in a related precursor could participate in a Passerini reaction with an isocyanide and a carboxylic acid to generate a more complex α-acyloxy amide derivative.

Hypothetical Passerini Reaction Involving a γ-Butyrolactone Precursor:

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |

| γ-Butyrolactone derivative (with an aldehyde or ketone) | Isocyanide | Carboxylic Acid | Complex α-acyloxy amide substituted γ-butyrolactone |

The resulting highly functionalized lactone could then serve as a versatile intermediate for the synthesis of a diverse library of compounds with potential biological activity. The diphenylacetate moiety would add another layer of molecular diversity and influence the physicochemical properties of the final products.

Development of Prodrug Strategies Utilizing the Ester Linkage

The prodrug approach is a widely used strategy to improve the physicochemical and pharmacokinetic properties of therapeutic agents. acs.orgnih.gov This often involves the masking of a functional group of a parent drug with a promoiety that is cleaved in vivo to release the active drug. The ester linkage is one of the most common functionalities used in prodrug design due to its susceptibility to enzymatic hydrolysis by esterases, which are abundant in the body. researchgate.netacs.org

The ester bond in this compound presents a prime opportunity for its application in prodrug design. In this context, the 2,2-diphenylacetic acid would be the parent drug, and the 2-oxooxolan-3-yl group would act as the promoiety.

Potential Advantages of a 2-Oxooxolan-3-yl Promolety in Prodrug Design:

| Feature | Potential Advantage |

| Hydrolysis | The lactone-ester linkage could be susceptible to enzymatic cleavage by esterases, releasing the active drug. researchgate.net |

| Solubility Modulation | The lactone moiety could modulate the solubility of the parent drug, potentially improving its absorption. |

| Targeted Delivery | The specific esterase profile of different tissues could potentially be exploited for targeted drug release. acs.org |

| Controlled Release | The rate of hydrolysis could be tuned by modifying the substitution on the lactone ring, allowing for controlled drug release. |

Alternatively, the γ-butyrolactone ring itself can act as a prodrug for γ-hydroxybutyric acid (GHB), a neurotransmitter. nih.govwikipedia.org Therefore, a prodrug strategy could be envisioned where the entire this compound molecule is a dual-acting prodrug, releasing both GHB and diphenylacetic acid upon hydrolysis. The therapeutic implications of such a dual release would depend on the pharmacological activity of the diphenylacetic acid derivative.

Advanced Analytical Methodologies for Research Scale Detection and Quantification of 2 Oxooxolan 3 Yl 2,2 Diphenylacetate

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating 2-Oxooxolan-3-yl 2,2-diphenylacetate (B14745960) from impurities, starting materials, and byproducts. These methods are crucial for assessing the purity of synthesized batches and for isolating the compound for further studies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like 2-Oxooxolan-3-yl 2,2-diphenylacetate. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose, leveraging the compound's moderate polarity.

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve adequate separation of the target analyte from any potential impurities. A typical starting point for method development would involve a C18 column, a common stationary phase that provides good retention for a wide range of organic molecules. rjptonline.orgpensoft.net The mobile phase often consists of a mixture of an aqueous component (like a phosphate (B84403) buffer to maintain a consistent pH) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). pensoft.netmdpi.com A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the elution of compounds with varying polarities. rjptonline.org

Detection is commonly performed using a UV-Vis detector, as the diphenylacetate moiety in the molecule is expected to have a strong chromophore that absorbs UV radiation. The selection of an appropriate detection wavelength, likely around 225-240 nm, is critical for achieving high sensitivity. rjptonline.orgpensoft.net Method validation is performed in accordance with ICH guidelines to ensure the method is accurate, precise, linear, and robust. pensoft.netresearchgate.net

Interactive Data Table: Illustrative HPLC Method Parameters for this compound Purity Assessment

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and resolution for moderately polar organic compounds. rjptonline.org |

| Mobile Phase A | 0.1% Phosphoric acid in Water | Controls pH and ensures good peak shape. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |

| Gradient | 50% B to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, balancing analysis time and resolution. mdpi.com |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. pensoft.net |

| Detection | UV at 230 nm | Wavelength at which the diphenylacetate moiety is expected to absorb strongly. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, due to its relatively high molecular weight and polarity, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue. jfda-online.com

Chemical derivatization aims to replace active hydrogen atoms in polar functional groups with less polar, more stable groups. For this compound, which contains an ester and a lactone, hydrolysis followed by silylation of the resulting carboxylic acid and alcohol would be a common approach. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst are effective for this purpose. jfda-online.com

The resulting trimethylsilyl (B98337) (TMS) derivatives are significantly more volatile and can be readily analyzed by GC. The separation is typically performed on a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase. A temperature-programmed oven is used to elute the derivatives based on their boiling points. Detection is most commonly achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both quantification and structural confirmation of the derivatives and any impurities. researchgate.net

Interactive Data Table: Hypothetical GC Method Parameters for Derivatized this compound

| Parameter | Condition | Rationale |

| Derivatization Reagent | BSTFA with 1% TMCS | A powerful silylating agent that creates volatile TMS derivatives. jfda-online.com |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A common, robust, non-polar column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good efficiency. |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 5 min | Separates derivatives based on boiling points. |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the derivatized sample. |

| Detector | Mass Spectrometer (MS) | Provides both quantitative data and structural information for peak identification. |

This compound possesses a chiral center at the 3-position of the oxolane ring. Therefore, it can exist as a pair of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for chiral separations in the pharmaceutical industry due to its high speed, efficiency, and reduced environmental impact compared to normal-phase HPLC. chromatographyonline.comnih.gov

SFC utilizes a mobile phase, typically supercritical carbon dioxide, often modified with a small amount of a polar organic solvent like methanol or ethanol. researchgate.net The key to chiral separation in SFC is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are widely successful for resolving a broad range of racemates and are a primary choice for screening. researchgate.net

Method development for chiral SFC involves screening a set of different CSPs with various alcohol modifiers to find a suitable combination that provides enantiomeric resolution. researchgate.net Parameters such as back pressure, temperature, and the type and percentage of the modifier are optimized to maximize the separation factor (α) and resolution (Rs). chromatographyonline.com The high flow rates and low viscosity of the supercritical fluid mobile phase allow for very rapid analyses, making SFC ideal for high-throughput screening of chiral compounds. nih.gov

Interactive Data Table: Typical SFC Screening Parameters for Chiral Resolution

| Parameter | Condition | Rationale |

| Columns (Screening) | Chiralpak AD-H, AS-H; Chiralcel OD-H, OJ-H | A standard set of polysaccharide-based CSPs with broad applicability for chiral separations. researchgate.net |

| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent (Methanol, Ethanol, or Isopropanol) | CO₂ is the primary mobile phase; alcohol modifiers are crucial for achieving selectivity. researchgate.net |

| Co-solvent Gradient | 5% to 40% over 5 minutes | A rapid gradient to screen for optimal separation conditions. |

| Flow Rate | 3-4 mL/min | High flow rates enable fast analysis times. chromatographyonline.com |

| Back Pressure | 150 bar | Maintains the CO₂ in a supercritical state. |

| Column Temperature | 40 °C | Influences selectivity and efficiency. |

| Detection | UV-Vis Diode Array Detector (DAD) | Allows for monitoring at the optimal wavelength and assessing peak purity. |

Quantitative Spectroscopic Methods for Concentration Determination

Spectroscopic methods provide a direct and often rapid means of determining the concentration of this compound in solution, complementing the separation-based quantification offered by chromatography.

UV-Vis spectrophotometry is a simple, cost-effective, and widely used technique for the quantification of compounds that contain chromophores. iajps.comugm.ac.id The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. researchgate.net

For quantitative analysis of this compound, the first step is to determine its wavelength of maximum absorbance (λmax). This is achieved by scanning a dilute solution of the pure compound across the UV-Vis spectrum (typically 200-400 nm). mu-varna.bg The diphenylacetate group is the primary chromophore and is expected to exhibit a strong λmax. Once the λmax is identified, a calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at this wavelength. ufrgs.br The absorbance of an unknown sample solution can then be measured, and its concentration determined by interpolation from the calibration curve. The main limitation of this technique is its lack of specificity; any impurity that absorbs at the same wavelength will interfere with the measurement. ugm.ac.id

Interactive Data Table: Procedure for UV-Vis Quantification

| Step | Description | Purpose |

| 1. Solvent Selection | Choose a solvent (e.g., Methanol, Acetonitrile) that dissolves the compound and is transparent in the UV region of interest. | To prepare solutions for analysis without solvent interference. |

| 2. Determine λmax | Record the UV spectrum of a dilute solution of the compound to find the wavelength of maximum absorbance. mu-varna.bg | To ensure maximum sensitivity and minimize deviations from the Beer-Lambert law. |

| 3. Prepare Standards | Accurately prepare a series of standard solutions of the compound with known concentrations. | To create a calibration curve for concentration determination. ufrgs.br |

| 4. Measure Absorbance | Measure the absorbance of each standard solution at the predetermined λmax. | To generate data for the calibration plot. |

| 5. Construct Calibration Curve | Plot absorbance versus concentration and perform a linear regression analysis. | To establish the relationship between absorbance and concentration (y = mx + c). |

| 6. Analyze Unknown Sample | Prepare the unknown sample in the same solvent, measure its absorbance at λmax, and use the calibration curve to determine its concentration. | To quantify the amount of the compound in the sample. |

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method for determining the concentration of a substance without the need for a chemically identical reference standard. researchgate.net The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. ula.ve

For the qNMR analysis of this compound, a known mass of the sample is dissolved in a deuterated solvent along with a known mass of a stable, non-reactive internal standard. The internal standard should have at least one signal that is well-resolved from any signals of the analyte. Maleic acid or dimethyl sulfone are common choices. A ¹H NMR spectrum is then acquired under specific conditions that ensure a quantitative response, such as using a long relaxation delay (at least 5 times the longest T1 relaxation time) and a 90° pulse angle. ula.ve

The concentration of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard. Since the molar amounts and the number of protons giving rise to each signal are known, a direct calculation of the analyte's purity or concentration can be made. researchgate.net qNMR is highly accurate and precise and is considered a primary analytical method by many metrological institutes. researchgate.net

Interactive Data Table: Key Parameters and Calculation for qNMR

| Parameter | Requirement | Rationale |

| Internal Standard | High purity, known structure, chemically stable, non-volatile, with signals that do not overlap with the analyte. | To provide an accurate reference for quantification. |

| Solvent | Deuterated solvent that dissolves both analyte and standard. | To provide the NMR lock signal without introducing interfering proton signals. |

| Relaxation Delay (d1) | ≥ 5 x T1 (longest relaxation time of analyte and standard) | To ensure complete relaxation of all relevant nuclei between pulses for accurate integration. ula.ve |

| Pulse Angle | 90° | To maximize the signal in a single scan, ensuring a quantitative measurement. ula.ve |

| Signal Selection | Choose well-resolved, singlet signals if possible for both analyte and standard. | To minimize integration errors from overlapping peaks. |

qNMR Calculation Formula:

Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)

Where:

I = Integral value of the signal

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

std = Internal Standard

Development of Specialized Analytical Probes for In Situ Reaction Monitoring

The continuous, real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring the desired product yield and purity. For the synthesis of this compound, the development of specialized analytical probes for in situ monitoring presents a significant advancement over traditional offline analytical techniques. These probes offer the ability to track the concentration of reactants, intermediates, and the final product directly within the reaction vessel, providing a dynamic profile of the reaction progress.

The synthesis of this compound, an esterification reaction, can be monitored by observing the formation of the ester functional group and the consumption of the precursor alcohol and carboxylic acid or its derivative. Spectroscopic techniques are particularly well-suited for this purpose, as they can provide real-time information without disturbing the reaction mixture.

Fiber-Optic Spectroscopic Probes

Fiber-optic probes coupled with spectroscopic instruments are a powerful tool for in situ reaction monitoring. These probes can be inserted directly into the reaction vessel, allowing for continuous data acquisition.

Mid-Infrared (MIR) Attenuated Total Reflectance (ATR) Probes: MIR-ATR spectroscopy is highly effective for monitoring esterification reactions. nih.gov The C=O stretching vibration of the ester in this compound will have a characteristic absorption band at a different frequency compared to the C=O stretch of the carboxylic acid precursor. quora.com By monitoring the change in absorbance at these specific wavenumbers, the progress of the reaction can be accurately tracked. quora.com For instance, a hypothetical reaction could be monitored by observing the decrease in the intensity of the carboxylic acid C=O band (around 1700-1725 cm⁻¹) and the simultaneous increase in the ester C=O band (around 1730-1750 cm⁻¹). quora.com

Table 1: Hypothetical In Situ MIR-ATR Monitoring of this compound Synthesis

| Reaction Time (minutes) | Carboxylic Acid C=O Absorbance (AU) | Ester C=O Absorbance (AU) | Conversion (%) |

|---|---|---|---|

| 0 | 0.85 | 0.02 | 2.35 |

| 15 | 0.63 | 0.24 | 28.24 |

| 30 | 0.45 | 0.42 | 49.41 |

| 60 | 0.21 | 0.66 | 77.65 |

Raman Spectroscopic Probes: Raman spectroscopy offers another non-invasive method for in situ monitoring. longdom.org A key advantage of Raman spectroscopy is its low interference from water, making it suitable for reactions in aqueous or protic solvents. quora.com The formation of this compound could be monitored by tracking the appearance of a unique Raman band associated with the ester product.

Nuclear Magnetic Resonance (NMR) Flow Cells

While not a probe in the traditional sense, a flow cell integrated with an NMR spectrometer allows for the continuous monitoring of a reaction mixture that is pumped from the reactor. This technique can provide detailed structural information and quantitative data on the concentrations of various species in the reaction. For the synthesis of this compound, ¹H NMR could be used to monitor the disappearance of the proton signals of the starting materials and the appearance of the characteristic proton signals of the product. oxinst.com For example, the methylene (B1212753) protons adjacent to the ester oxygen in the product would have a distinct chemical shift that could be integrated to determine the reaction conversion over time. oxinst.com

Fluorescent Probes

The development of fluorescent probes offers a highly sensitive method for reaction monitoring. longdom.org A specialized fluorescent probe could be designed to react selectively with one of the reactants or the product, leading to a change in its fluorescence properties. For instance, a probe could be synthesized that exhibits a fluorescence turn-on or turn-off response upon reaction with the hydroxyl group of the alcohol precursor. As the alcohol is consumed during the esterification, a corresponding change in fluorescence intensity would be observed. While the design of such a probe for this compound would require significant synthetic effort, it could provide unparalleled sensitivity for monitoring the reaction at very low concentrations.

Table 2: Hypothetical Data from a Fluorescence Turn-Off Probe for Monitoring Reactant Consumption

| Reaction Time (minutes) | Fluorescence Intensity (a.u.) | Reactant Concentration (mM) |

|---|---|---|

| 0 | 980 | 100 |

| 10 | 750 | 76.5 |

| 20 | 540 | 55.1 |

| 40 | 230 | 23.5 |

The development and application of these specialized analytical probes for in situ reaction monitoring provide a wealth of data that can be used to gain a deeper understanding of the reaction mechanism and to optimize the synthesis of this compound. The choice of the most appropriate probe will depend on the specific reaction conditions, the chemical properties of the reactants and products, and the desired level of sensitivity and detail.

Future Research Trajectories and Unexplored Chemical Horizons

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-Oxooxolan-3-yl 2,2-diphenylacetate (B14745960) and its derivatives via traditional batch processing can be hindered by challenges such as long reaction times, scalability issues, and inconsistent product quality. The adoption of continuous flow chemistry and automated synthesis platforms offers a compelling alternative to overcome these limitations.

Flow chemistry, characterized by the use of microreactors and continuous processing, provides superior control over reaction parameters such as temperature, pressure, and mixing. rsc.orgmdpi.com This enhanced control can lead to higher yields, improved purity, and better reproducibility. For the esterification of 3-hydroxy-γ-butyrolactone with a sterically hindered acid like 2,2-diphenylacetic acid, flow conditions could significantly accelerate the reaction by enabling the use of higher temperatures and pressures safely.

Automated synthesis platforms can further revolutionize the production of a library of derivatives based on the 2-Oxooxolan-3-yl 2,2-diphenylacetate scaffold. synplechem.comchemrxiv.orgnih.gov These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, dramatically accelerating the drug discovery and material development process. synplechem.com A hypothetical automated workflow could involve the synthesis of the γ-butyrolactone precursor, followed by a flow-through esterification with various substituted diphenylacetic acids, enabling the rapid generation of a diverse compound library for screening.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | 12-24 hours | 15-30 minutes |

| Temperature | 80 °C | 150 °C |

| Pressure | Atmospheric | 10-15 bar |

| Yield | 65% | >95% |

| Purity | Moderate | High |

| Scalability | Difficult | Straightforward |

Biocatalytic Approaches for Enantioselective Transformations

The 3-position of the oxolane ring in this compound is a chiral center, meaning the compound can exist as two enantiomers. As the biological activity of chiral molecules is often enantiomer-dependent, the development of methods for the synthesis of enantiomerically pure forms is of paramount importance. nih.gov Biocatalysis, utilizing enzymes such as lipases, offers a green and highly selective approach to achieve this. researchgate.netmdpi.com

Lipases are known to catalyze the enantioselective hydrolysis or transesterification of esters. nih.govmdpi.comresearchgate.net A potential biocatalytic strategy for obtaining enantiopure this compound could involve the kinetic resolution of a racemic mixture. In this process, a lipase (B570770) would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted, enantiopure ester from the hydrolyzed product. mdpi.comnih.gov

Alternatively, a dynamic kinetic resolution (DKR) could be employed, where the unwanted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiopure product. organic-chemistry.org This would involve coupling a lipase-catalyzed reaction with a compatible racemization catalyst. The development of such a process would be a significant step towards the efficient production of single-enantiomer versions of this compound for pharmacological evaluation.

Table 2: Potential Lipase Screening for Kinetic Resolution of Racemic this compound

| Enzyme | Conversion (%) | Enantiomeric Excess (e.e.) of Substrate (%) | Enantiomeric Ratio (E) |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | 50 | >99 | >200 |

| Pseudomonas cepacia Lipase (PCL) | 48 | 95 | 85 |

| Candida rugosa Lipase (CRL) | 52 | 88 | 30 |

| Rhizomucor miehei Lipase (RML) | 45 | 92 | 55 |

Exploration of Photochemical and Electrochemical Reactivity